ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

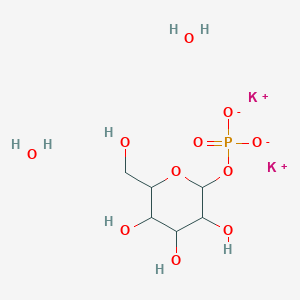

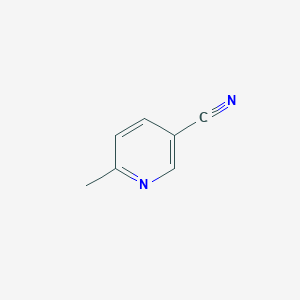

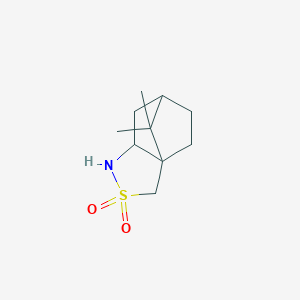

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other synonyms such as Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate and 5-Acetyl-2-propyl-1H-Imidazole-4-carboxylic Acid Ethyl Ester . This compound is an impurity of Olmesartan Medoxomil, an angiotensin II receptor antagonist used for the treatment of high blood pressure .

Molecular Structure Analysis

The molecular structure of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate includes a five-membered imidazole ring with two nitrogen atoms. The compound has a molecular weight of 224.26 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate has a molecular weight of 224.26 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 6. Its exact mass and monoisotopic mass are 224.11609238 g/mol. The topological polar surface area is 72 Ų .Scientific Research Applications

1. Antimicrobial Agents

Specific Scientific Field

Medicinal Chemistry and Pharmacology

Summary

Imidazole derivatives, including ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, have shown promising antimicrobial activity. Researchers explore their potential as novel antimicrobial agents to combat bacterial and fungal infections.

Methods of Application

- Synthesis : Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate can be synthesized using various methods. For example, a novel synthesis involves reacting starting materials such as ethyl oxalate and ethyl chloroacetate in a three-step process .

Results

Studies have demonstrated that ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate exhibits significant antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). It also shows antifungal effects against species like Candida albicans. Quantitative data, such as MIC values, reveal its potency compared to reference drugs .

2. Cardiovascular Drug Intermediates

Specific Scientific Field

Organic Synthesis and Medicinal Chemistry

Summary

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate serves as a key intermediate in the synthesis of cardiovascular drugs. Notably, it plays a role in the preparation of Olmesartan, an angiotensin II receptor antagonist used to treat hypertension.

Methods of Application

Results

The successful synthesis of Olmesartan relies on the availability of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This intermediate contributes to the overall efficiency of drug production, ensuring a stable supply of Olmesartan for clinical use .

These applications highlight the versatility and significance of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate in both pharmaceutical research and drug development. Researchers continue to explore its potential in various fields, emphasizing its role as a valuable building block for novel compounds and therapeutic agents .

Safety And Hazards

When handling ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSJLSTXDBKLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)